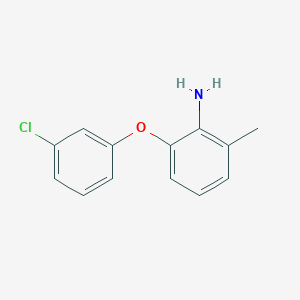

2-Methyl-6-(3-chlorophenoxy)aniline

Description

2-Methyl-6-(3-chlorophenoxy)aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a 3-chlorophenoxy moiety at the 6-position of the benzene ring.

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)-6-methylaniline |

InChI |

InChI=1S/C13H12ClNO/c1-9-4-2-7-12(13(9)15)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3 |

InChI Key |

OLDCPNMHJWULAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methyl-6-(prop-1-en-2-yl)aniline (CAS#: 107859-36-9)

- Structure : Features a methyl group at position 2 and a propenyl group at position 6 .

- Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol).

- Key Differences: The propenyl group introduces π-electron density, enhancing conjugation compared to the chlorophenoxy group in the target compound.

- Applications : Likely used in polymer chemistry or as a precursor for dyes due to its unsaturated side chain.

2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline

- Structure : Contains a chloro substituent, a trifluoromethyl group at position 6, and a methoxybenzylamine side chain .

- Molecular Formula: C₁₅H₁₃ClF₃NO (MW: 315.72 g/mol).

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, creating a more polarized aromatic system than the target compound’s chlorophenoxy group.

- Applications : May serve as a pharmaceutical intermediate or agrochemical due to its fluorine content.

3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline

- Structure : Combines a chloro substituent with a trifluoromethoxybenzyl group .

- Molecular Formula: C₁₄H₁₁ClF₃NO (MW: 301.69 g/mol).

- Key Differences: The trifluoromethoxy group (-OCF₃) is more electronegative than chlorophenoxy (-O-C₆H₄Cl), leading to stronger electron withdrawal. The benzylamine linkage may enhance solubility in polar aprotic solvents.

- Applications: Potential use in OLEDs or as a ligand in catalysis due to its electron-deficient aromatic system.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Electron Effects |

|---|---|---|---|

| 2-Methyl-6-(3-chlorophenoxy)aniline | ~235.7 (estimated) | -CH₃ (EDG), -O-C₆H₄Cl (EWG) | Balanced EDG/EWG interplay |

| 2-Methyl-6-(prop-1-en-2-yl)aniline | 147.22 | -CH₃ (EDG), -C₃H₅ (π-system) | Enhanced conjugation |

| 2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline | 315.72 | -CF₃ (EWG), -OCH₃ (EDG) | Strong polarization |

| 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline | 301.69 | -OCF₃ (EWG), -CH₂- linker | Extreme electron withdrawal |

Notes:

- EDG : Electron-donating group; EWG : Electron-withdrawing group.

- The target compound’s chlorophenoxy group provides moderate electron withdrawal, making it less polarized than trifluoromethyl or trifluoromethoxy analogs but more reactive than purely alkyl-substituted anilines.

Application-Oriented Comparisons

OLED Materials

- Julolidyl-substituted DCJ derivatives (e.g., 4-(dicyanomethylene)-2-methyl-6-(julolidyl)pyran) exhibit red emission in OLEDs due to strong electron-donating julolidine groups .

- Trifluoromethyl-containing anilines (e.g., ) may serve as electron-transport layers due to their electron-deficient aromatic systems.

Agrochemical Intermediates

- Chlorinated anilines (e.g., and ) are common in herbicide synthesis. The target compound’s chloro and phenoxy groups align with structural motifs seen in chlorophenoxy herbicides like 2,4-D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.